METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE
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Overview
Description
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of an iodine atom, a benzoyl group, and a carbothioyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with methyl anthranilate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate derivatives, while reduction can produce deiodinated compounds.
Scientific Research Applications
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include iodine metabolism and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-iodobenzoyl)amino]benzoate
- Methyl 2-[(2-bromobenzoyl)amino]benzoate
- Methyl 2-[(2-chlorobenzoyl)amino]benzoate
Uniqueness
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to the presence of both an iodine atom and a carbothioyl group. This combination imparts distinct chemical properties, such as higher reactivity and specific binding interactions, which are not observed in similar compounds with different halogen atoms or without the carbothioyl group.
Properties
Molecular Formula |
C16H13IN2O3S |
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Molecular Weight |
440.3g/mol |
IUPAC Name |
methyl 2-[(2-iodobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H13IN2O3S/c1-22-15(21)11-7-3-5-9-13(11)18-16(23)19-14(20)10-6-2-4-8-12(10)17/h2-9H,1H3,(H2,18,19,20,23) |
InChI Key |
PTDFRIRNNZLFBX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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